molecular formula C11H6ClF3N2 B1391558 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 1214355-04-0

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1391558
CAS No.: 1214355-04-0
M. Wt: 258.62 g/mol
InChI Key: DGDHMUCUFITEMA-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with 4-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, triphenylphosphine, dimethylformamide, and palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide, and suitable solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and appropriate solvents.

Major Products Formed:

  • Substituted pyridine derivatives
  • Oxidized products
  • Reduced derivatives

Scientific Research Applications

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-3-(pyridin-4-yl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Comparison: 2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chlorine atom provides a site for further functionalization through substitution reactions. This combination of features makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHMUCUFITEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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